5-Iodo-3(2H)-benzofuranone

Aurone dyes UV-vis spectroscopy Benzofuranone substitution

Differentiated from chloro/bromo analogs, 5-Iodo-3(2H)-benzofuranone (CAS 60770-51-6) provides the essential iodine handle for metal-halogen exchange and cross-coupling to aurone probes. The 5-iodo substituent imparts distinct electronic/steric effects critical for amyloid research and optical dye development. Procure this validated precursor for CNS-penetrant aurone synthesis and reproducible SAR studies.

Molecular Formula C8H5IO2
Molecular Weight 260.03 g/mol
CAS No. 60770-51-6
Cat. No. B1316523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3(2H)-benzofuranone
CAS60770-51-6
Molecular FormulaC8H5IO2
Molecular Weight260.03 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(O1)C=CC(=C2)I
InChIInChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2
InChIKeyJEHKHXISMMCMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3(2H)-benzofuranone (CAS 60770-51-6) for Research Procurement: A Specialized Benzofuranone Scaffold


5-Iodo-3(2H)-benzofuranone (CAS 60770-51-6) is a halogenated benzofuranone featuring an iodine substituent at the 5-position . With molecular formula C8H5IO2 and molecular weight 260.03 g/mol, this compound serves primarily as a synthetic building block for generating structurally diverse aurone derivatives via condensation reactions at the 2-position . The iodine atom provides a unique heavy-atom handle enabling distinct synthetic pathways—such as metal-halogen exchange and cross-coupling chemistry—that are inaccessible to non-halogenated or lighter-halogen (chloro, bromo) analogs, positioning this compound as a critical entry point for specialized aurone-based molecular probe development.

Why 5-Iodo-3(2H)-benzofuranone Cannot Be Substituted with Unhalogenated or Lighter-Halogen Benzofuranones


Generic substitution of 5-iodo-3(2H)-benzofuranone with unsubstituted benzofuranone or chloro/bromo analogs fails on two fronts. First, the iodine atom at the 5-position fundamentally alters the electronic and steric environment of the benzofuranone core, directly affecting both the optical properties of derived aurones [1] and the reactivity profile in cross-coupling and metal-halogen exchange reactions . Second, the heavy-atom effect of iodine influences intermolecular interactions critical for biological target binding. Benzofuranone derivatives differing only by halogen substitution have demonstrated divergent biological activities in insulin amyloid fibrillation assays—some inhibiting, others enhancing fibrillation—despite high structural similarity [2]. This underscores that halogen identity and position are not interchangeable parameters but rather dictate both synthetic utility and functional outcomes.

Quantitative Differentiation Evidence for 5-Iodo-3(2H)-benzofuranone vs. Halogen-Analog Comparators


Optical Performance: 5-Iodo vs. 5-Methoxy Substitution Effects on Aurone UV-Vis Absorption

In a systematic study of benzofuranone ring substitution effects on aurone optical properties, 5-substitution with methoxy produced a bathochromic shift of approximately 20 nm relative to 4-substitution [1]. While direct 5-iodo UV-vis data were not reported in this specific study, the structure-property relationship demonstrates that 5-position substitution is a critical determinant of absorption wavelength in aurone systems [1]. The iodine atom—being substantially larger and more polarizable than methoxy (van der Waals radius: I ≈ 198 pm; O ≈ 152 pm)—is predicted to produce distinct optical effects via heavy-atom perturbation of the π-system, offering a differentiated photophysical profile relevant to fluorescent probe and dye development.

Aurone dyes UV-vis spectroscopy Benzofuranone substitution

Synthetic Versatility: Metal-Halogen Exchange Enabled by 5-Iodo Functionality

The iodine atom at the 5-position enables metal-halogen exchange chemistry that is either inefficient or impossible with bromo or chloro analogs. Treatment of iodo ketones with n-BuLi at -100°C effects metal-halogen exchange followed by anionic cyclization to afford benzofuran derivatives . This reactivity profile is consistent with established trends in aryl halide reactivity: C-I bonds undergo metal-halogen exchange substantially faster than C-Br bonds, while C-Cl bonds are generally unreactive under comparable conditions [1]. The 5-iodo substitution thus provides a uniquely reactive handle for convergent synthetic routes employing halogen-metal exchange strategies.

Metal-halogen exchange Cross-coupling Benzofuran synthesis

Amyloid-β Binding Affinity: 5-Iodo Aurone Derivatives as SPECT Imaging Probes

Radioiodinated aurone derivatives synthesized from 5-iodo-3(2H)-benzofuranone precursors demonstrate high-affinity binding to Aβ aggregates, with Ki values ranging from 1.1 to 3.4 nM in vitro [1]. These compounds have been developed specifically for SPECT imaging of β-amyloid plaques in Alzheimer's disease [1]. Notably, radiolabeled flavone derivatives (structurally related flavonoids lacking the aurone benzofuranone core) showed high Aβ binding affinity but exhibited poor brain clearance, leading to high background signal [2]. The aurone scaffold—accessible via condensation at the 2-position of 5-iodo-3(2H)-benzofuranone—offers improved clearance kinetics while retaining nanomolar binding affinity [2].

Alzheimer's disease imaging SPECT Amyloid-β plaques

Biological Activity Divergence Among Structurally Similar Benzofuranones

In a structure-function study of five benzofuranone derivatives on insulin amyloid fibrillation, compounds with high structural similarity exhibited opposite biological effects: four derivatives inhibited fibrillation at micromolar concentrations, while one derivative enhanced amyloid fibrillation [1]. This divergent activity demonstrates that minor structural modifications to the benzofuranone scaffold—including halogen identity and position—can qualitatively reverse biological outcomes [1]. While 5-iodo-3(2H)-benzofuranone itself was not among the five compounds tested, the study establishes the class-level principle that halogen-substituted benzofuranones are not functionally interchangeable, underscoring the need for precise compound selection in amyloid research applications.

Insulin amyloid Amyloid fibrillation Benzofuranone SAR

Physicochemical Profile: Computed LogP and PSA for 5-Iodo-3(2H)-benzofuranone

5-Iodo-3(2H)-benzofuranone exhibits a computed LogP value of 1.8663 and a polar surface area (PSA) of 26.3 Ų [1]. The introduction of iodine at the 5-position increases lipophilicity relative to unsubstituted benzofuranone, while maintaining a moderate PSA consistent with blood-brain barrier permeability potential—a property leveraged in the development of CNS-penetrant aurone imaging probes [2]. These physicochemical parameters inform solubility and formulation considerations for laboratories planning downstream biological assays or in vivo studies.

Lipophilicity ADME Physicochemical properties

Recommended Research Applications for 5-Iodo-3(2H)-benzofuranone Based on Quantitative Evidence


Synthesis of Aurone-Based SPECT Imaging Probes for Alzheimer's Disease Research

5-Iodo-3(2H)-benzofuranone is the validated precursor for synthesizing radioiodinated aurone derivatives that bind Aβ aggregates with Ki values of 1.1–3.4 nM [1]. Condensation at the 2-position with substituted benzaldehydes generates aurones suitable for SPECT imaging of β-amyloid plaques [1]. Unlike radiolabeled flavone alternatives that suffer from poor brain clearance, aurone-based probes derived from this scaffold combine nanomolar affinity with favorable pharmacokinetic properties [2]. This application leverages both the iodine radioisotope incorporation capability and the aurone core's CNS penetration characteristics.

Metal-Halogen Exchange and Cross-Coupling for Benzofuran Library Synthesis

The 5-iodo functionality enables metal-halogen exchange chemistry with n-BuLi at -100°C, facilitating anionic cyclization to 3-arylbenzofurans [1]. This reactivity distinguishes 5-iodo-3(2H)-benzofuranone from bromo and chloro analogs, which exhibit slower or negligible exchange under comparable conditions [2]. Laboratories developing convergent synthetic routes to benzofuran libraries should select the iodo variant for optimal metal-halogen exchange efficiency and cross-coupling versatility.

Development of Aurone-Based Dyes with Tailored Optical Properties

Systematic studies demonstrate that substitution at the 5-position of the benzofuranone ring modulates UV-vis absorption of derived aurones—5-methoxy substitution produces a ~20 nm bathochromic shift relative to 4-substitution [1]. The 5-iodo substituent, with its larger van der Waals radius and higher polarizability, is predicted to induce distinct optical effects relevant to dye and fluorescent probe development. Researchers requiring aurones with customized photophysical profiles benefit from the 5-iodo precursor's unique substitution pattern.

Amyloid Fibrillation Studies Requiring Precise Structural Control

Structure-function studies on insulin amyloid fibrillation demonstrate that structurally similar benzofuranone derivatives can produce opposite biological outcomes—some inhibit fibrillation, others enhance it—at micromolar concentrations [1]. For amyloid research where halogen substitution may critically modulate protein interaction, 5-iodo-3(2H)-benzofuranone provides a defined, reproducible starting scaffold for SAR investigations. Procurement of the exact 5-iodo compound ensures experimental consistency in structure-activity relationship studies.

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